molecular formula C20H26N2O5S2 B2901632 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946284-41-9

4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2901632
CAS No.: 946284-41-9
M. Wt: 438.56
InChI Key: BVCADVPIDASPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide ( 946284-41-9) is a synthetic organic compound with a molecular formula of C20H26N2O5S2 and a molecular weight of 438.6 g/mol . This benzenesulfonamide derivative is built on a tetrahydroquinoline scaffold, a structure frequently explored in medicinal chemistry for its potential to interact with biologically relevant receptors and enzymes . Compounds within the tetrahydroquinoline sulfonamide class have been investigated as modulators of biological targets, such as the aldosterone receptor, indicating potential research applications in the study of cardiovascular and renal diseases . Furthermore, related sulfonamide compounds have been studied for their role in enhancing abiotic stress tolerance in plants, suggesting broader research utility in plant biology . The distinct molecular architecture, featuring two sulfonamide groups, makes this compound a valuable intermediate or tool for researchers in drug discovery and chemical biology. It is available with a purity of 90% or higher . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-methoxy-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-14-17(7-9-19(16)22)21-29(25,26)20-10-8-18(27-3)13-15(20)2/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCADVPIDASPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has gained attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Tetrahydroquinoline derivative
  • Functional Groups : Methoxy group, sulfonamide moiety, and propylsulfonyl substituent

Research indicates that this compound may act through several mechanisms:

  • Inhibition of RORγt : It functions as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator in Th17 cell differentiation. This mechanism is significant in treating autoimmune diseases such as psoriasis and rheumatoid arthritis .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in various models, suggesting a role in modulating immune responses.

Pharmacological Effects

  • Oral Bioavailability : Studies have demonstrated that derivatives of tetrahydroquinoline exhibit enhanced bioavailability compared to other compounds like GSK2981278. For instance, one derivative showed bioavailability rates of 48.1% in mice and 32.9% in rats .
  • Therapeutic Efficacy : In mouse models of autoimmune diseases, the compound effectively reduced symptoms at lower doses without adverse effects after two weeks of treatment .

Case Studies

A notable study involved the administration of the compound in animal models:

  • Psoriasis Treatment : Mice treated with the compound exhibited significant improvement in psoriasis symptoms compared to control groups.
  • Rheumatoid Arthritis Models : The compound demonstrated efficacy in alleviating symptoms associated with rheumatoid arthritis, further establishing its potential as a therapeutic agent for Th17-mediated conditions .

Data Tables

Parameter Value
Oral Bioavailability (Mice)48.1%
Oral Bioavailability (Rats)32.9%
Efficacy in PsoriasisSignificant Improvement
Efficacy in Rheumatoid ArthritisSymptomatic Relief

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and two analogs:

Property Target Compound 4A7 () Compound
Benzenesulfonamide Substitution 4-Methoxy-2-methyl 2,4-Dimethoxy 4-Methoxy
Tetrahydroquinoline Modification 1-(Propylsulfonyl) 1-Methyl, 2-oxo 1-Propyl, linked via ethyl group
Molecular Formula Estimated: C₁₉H₂₄N₂O₅S₂* C₁₈H₂₀N₂O₅S C₂₁H₂₈N₂O₃S
Molecular Weight Estimated: 448.5 g/mol* 376.4 g/mol 388.5 g/mol
Key Functional Groups Sulfonyl (electron-withdrawing), methyl (lipophilic) Oxo (polar), dimethoxy (polar) Propyl (lipophilic), ethyl linker (flexibility)

*Note: The target’s formula and molecular weight are estimated based on structural analysis.

Functional Group Analysis

Benzenesulfonamide Modifications
  • Target vs. 4A7: The target’s 4-methoxy-2-methyl substitution contrasts with 4A7’s 2,4-dimethoxy groups.
  • Target vs. Compound : Both share a 4-methoxy group, but the target’s additional 2-methyl group may enhance steric effects, influencing binding pocket interactions.
Tetrahydroquinoline Modifications
  • Target vs. 4A7: The propylsulfonyl group in the target replaces 4A7’s 1-methyl-2-oxo system. Sulfonyl groups are stronger electron-withdrawing groups than oxo or alkyl substituents, which could reduce the basicity of the tetrahydroquinoline nitrogen, altering target affinity or metabolic stability .
  • Target vs. Compound: The propylsulfonyl group in the target differs from the propyl-ethyl linker in ’s compound.

Hypothesized Pharmacological Implications

  • Metabolic Stability : The target’s sulfonyl group may reduce susceptibility to cytochrome P450 oxidation compared to the propyl group in ’s compound .
  • Target Affinity : The methyl group on the benzene ring (target) could enhance hydrophobic interactions in binding pockets compared to 4A7’s polar dimethoxy groups .
  • Solubility : The sulfonyl and methoxy groups in the target may balance lipophilicity and aqueous solubility, whereas 4A7’s dimethoxy substitutions might favor higher polarity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Construction of the tetrahydroquinoline core via cyclocondensation of substituted anilines with carbonyl compounds.
  • Step 2 : Introduction of the propylsulfonyl group at the 1-position of tetrahydroquinoline using sulfonylation reagents (e.g., propane sulfonyl chloride) under basic conditions .
  • Step 3 : Coupling of the benzenesulfonamide moiety via nucleophilic substitution or Buchwald-Hartwig amination, followed by methoxy/methyl group installation .
  • Characterization : Confirmation of structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Solubility : The tetrahydroquinoline core and sulfonamide group enhance hydrophilicity, while methoxy and methyl substituents increase lipophilicity. LogP can be experimentally determined via reverse-phase HPLC or predicted using software like MarvinSuite .
  • Crystallinity : X-ray diffraction studies on analogous compounds reveal that sulfonyl groups stabilize crystal lattices, affecting bioavailability .

Q. What preliminary assays are used to evaluate biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against targets like carbonic anhydrase or cyclooxygenase using fluorometric or colorimetric assays (e.g., stopped-flow kinetics for sulfonamide inhibitors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 μM) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity). For example, optimize sulfonylation using response surface methodology (RSM) to maximize yield .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2/XPhos) for coupling steps to reduce side products .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) for final compound isolation .

Q. How do structural modifications (e.g., substituent variation) affect target binding affinity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with substituents at the 2-methyl (e.g., ethyl, chloro) or 4-methoxy (e.g., ethoxy, hydroxyl) positions.
  • In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). For example, methoxy groups may form hydrogen bonds with Arg120 in COX-2’s active site .
  • Experimental Validation : SPR (surface plasmon resonance) to measure binding kinetics (KdK_d) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC50_{50} values for enzyme inhibition may arise from differing buffer pH or substrate concentrations .
  • Meta-Analysis : Pool data from independent studies using fixed-effects models to identify outliers .
  • Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation products .

Key Notes

  • Stereochemical Considerations : The tetrahydroquinoline core’s conformation (boat vs. chair) may influence sulfonamide orientation and target binding. Molecular dynamics simulations (MD) can assess this .
  • Toxicity Profiling : Advanced studies should include Ames tests for mutagenicity and hERG channel inhibition assays to evaluate cardiac safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.